Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate
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Overview
Description
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a methylamino group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzoate ester can be introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate is unique due to its combination of a thiazole ring, a benzoate ester, and a methylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole-containing compounds.
Properties
CAS No. |
920009-74-1 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl 4-[2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl]benzoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(15-2)13-16-12(8-19-13)10-4-6-11(7-5-10)14(17)18-3/h4-9,15H,1-3H3/t9-/m0/s1 |
InChI Key |
JNNFLWPUTXIHRY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C(=O)OC)NC |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C(=O)OC)NC |
Origin of Product |
United States |
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